molecular formula C20H23N5O2 B7059348 3-[4-[2-(3-Methoxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile

3-[4-[2-(3-Methoxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile

Cat. No.: B7059348
M. Wt: 365.4 g/mol
InChI Key: CODMQSHPNUQZFZ-UHFFFAOYSA-N
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Description

3-[4-[2-(3-Methoxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyridazine ring substituted with a piperazine moiety, which is further linked to a methoxyphenyl group. The presence of multiple functional groups, such as the methoxy, acetyl, and nitrile groups, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-(3-Methoxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with piperazine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base like triethylamine.

    Final Functionalization: The nitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl or carbonyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.

    Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3-[4-[2-(3-Hydroxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile.

    Reduction: Formation of 3-[4-[2-(3-Methoxyphenyl)ethyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound can be used in the study of enzyme interactions and receptor binding due to its structural complexity. It may act as a ligand in biochemical assays to investigate protein-ligand interactions.

Medicine

In medicinal chemistry, 3-[4-[2-(3-Methoxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile is explored for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 3-[4-[2-(3-Methoxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine moiety can interact with polar or charged residues. The nitrile group may participate in hydrogen bonding or dipole interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

    3-[4-[2-(4-Methoxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile: Similar structure with a different position of the methoxy group.

    3-[4-[2-(3-Methoxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.

Uniqueness

The uniqueness of 3-[4-[2-(3-Methoxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-15(2)22-23-20(18(14)13-21)25-9-7-24(8-10-25)19(26)12-16-5-4-6-17(11-16)27-3/h4-6,11H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODMQSHPNUQZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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